N-Desmethyltramadol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Role in Tramadol Metabolism:

- NDT is formed in the liver by the action of specific enzymes known as cytochromes P450, particularly CYP2B6 and CYP3A4. Source: National Institutes of Health, [National Center for Biotechnology Information: ]

- The presence and activity of these enzymes can vary between individuals, leading to differences in how quickly and extensively tramadol is metabolized to NDT. Source: National Institutes of Health, [National Center for Biotechnology Information]

Investigational Properties:

- Research has explored the potential analgesic effects of NDT, although its role in tramadol's pain-relieving properties remains unclear. Source: National Institutes of Health, [National Center for Biotechnology Information]

- Studies have also investigated the possibility of NDT contributing to tramadol's dependence and addiction potential. Source: National Institutes of Health, [National Center for Biotechnology Information]

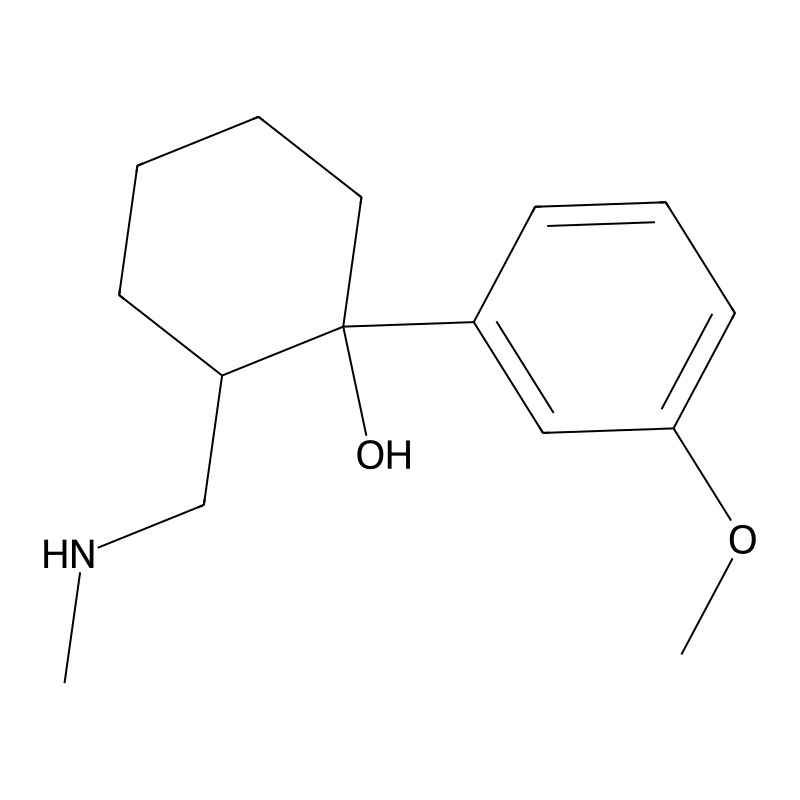

N-Desmethyltramadol is a significant metabolite of tramadol, a synthetic analgesic commonly used for pain management. It is classified as an organic compound belonging to the anisole family, characterized by the presence of a methoxybenzene group. The chemical formula for N-Desmethyltramadol is , and it has a molecular weight of approximately 249.354 g/mol. Its IUPAC name is (1R,2R)-1-(3-methoxyphenyl)-2-[(methylamino)methyl]cyclohexan-1-ol .

As mentioned earlier, NDT itself is not considered to have a direct pain-relieving effect. However, it can be further metabolized into N,O-didesmethyltramadol, which is a more potent pain reliever than tramadol []. This two-step process highlights the complex metabolic pathway of tramadol and the role of metabolites in its overall action.

N-Desmethyltramadol participates in various enzymatic reactions within the human body. It can be biosynthesized from tramadol through the action of cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4. This metabolic pathway leads to the formation of other metabolites, including N,N-didesmethyltramadol and formaldehyde . The compound exhibits basic properties due to its pKa, which influences its reactivity and interaction with biological systems.

N-Desmethyltramadol exhibits pharmacological activity primarily as an analgesic agent. It acts as a μ-opioid receptor agonist, contributing to the analgesic effects seen with tramadol. Additionally, it has been noted for its lower affinity for δ- and κ-opioid receptors compared to its parent compound . The compound's unique pharmacological profile includes norepinephrine reuptake inhibition, which may enhance its analgesic efficacy in certain pain conditions .

Interaction studies involving N-Desmethyltramadol focus on its metabolic pathways and potential drug interactions. Given that it is metabolized by cytochrome P450 enzymes, co-administration with other drugs that influence these enzymes may alter its efficacy and safety profile. For instance, drugs that inhibit CYP2B6 or CYP3A4 could lead to increased levels of N-Desmethyltramadol, potentially enhancing its effects or side effects .

N-Desmethyltramadol shares structural similarities with several other compounds, particularly those related to tramadol's metabolic pathway. Here are some comparable compounds:

| Compound Name | Structure Similarity | Key Differences |

|---|---|---|

| Tramadol | Parent compound | Has additional methyl groups affecting metabolism |

| O-Desmethyltramadol | Structural isomer | More potent analgesic; directly active |

| N,N-Didesmethyltramadol | Two demethylations | Further metabolite with distinct pharmacological effects |

| Codeine | Structural similarity | Different metabolic pathways; primarily a prodrug |

N-Desmethyltramadol's uniqueness lies in its specific action as a metabolite that retains significant pharmacological activity while being less potent than O-desmethyltramadol but more active than many other metabolites like N,N-didesmethyltramadol .

N-Desmethyltramadol (IUPAC name: (1R,2R)-1-(3-methoxyphenyl)-2-[(methylamino)methyl]cyclohexanol) is a secondary metabolite of the synthetic opioid tramadol. Structurally, it belongs to the cyclohexanol class, featuring a methoxyphenyl group at position 1 and a methylaminomethyl substituent at position 2 of the cyclohexane ring. The compound exists as a racemic mixture of enantiomers, though the (1R,2R) and (1S,2S) configurations are pharmacologically relevant due to stereoselective metabolic pathways.

Key structural features include:

- Cyclohexanol backbone: Provides rigidity and influences receptor binding.

- 3-Methoxyphenyl group: Enhances lipophilicity and modulates serotonin reuptake inhibition.

- Methylaminomethyl side chain: Critical for opioid receptor interactions.

The molecular formula is C₁₅H₂₃NO₂ (molecular weight: 249.35 g/mol), with a melting point of 168–172°C and a pKa of 9.1 for the tertiary amine.

Synthetic Pathways and Industrial Production Methods

N-Desmethyltramadol is synthesized via N-demethylation of tramadol, primarily through enzymatic or chemical methods. Industrial production favors chemical demethylation due to scalability:

Chemical Demethylation

- Alkaline Hydrolysis: Tramadol is reacted with potassium hydroxide (KOH) in ethylene glycol at 195–200°C for 24 hours, yielding N-desmethyltramadol with 85–90% purity.

N-Desmethyltramadol, with the molecular formula C₁₅H₂₃NO₂, represents a significant metabolite of tramadol formed through N-demethylation processes [1]. The compound exhibits a monoisotopic mass of 249.172879 g/mol and an average molecular weight of 249.354 g/mol, as determined through high-resolution mass spectrometry techniques [2]. Structurally, N-Desmethyltramadol contains two defined stereocenters, presenting as a racemic mixture in its natural state [9].

The crystallographic analysis of N-Desmethyltramadol reveals important structural features that influence its physicochemical properties [3]. The molecule contains a cyclohexanol ring connected to a methoxyphenyl group, with a methylaminomethyl substituent at the 2-position of the cyclohexanol ring [1]. This structural arrangement creates a three-dimensional conformation with specific bond angles and lengths that contribute to its overall stability and reactivity [2].

Spectroscopic analysis of N-Desmethyltramadol provides comprehensive insights into its molecular structure [10]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the hydroxyl group, tertiary amine, and aromatic ring systems present in the molecule [4]. The hydroxyl group typically shows a broad absorption band in the 3200-3600 cm⁻¹ region, while the aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹ [5].

The physical state of N-Desmethyltramadol is described as a thick oil with a coloration ranging from colorless to light yellow [16]. This physical characteristic is consistent with its molecular structure, particularly the presence of both polar functional groups (hydroxyl and amine) and nonpolar regions (cyclohexane and aromatic rings) [2] [16].

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | Not directly reported for N-Desmethyltramadol | Defines three-dimensional molecular arrangement |

| Bond Lengths | C-N, C-O, and C-C bonds consistent with structure | Influences molecular geometry and stability |

| Bond Angles | Tetrahedral geometry around nitrogen and sp³ carbons | Determines three-dimensional molecular shape |

| Hydrogen Bonding | Potential through hydroxyl and amine groups | Important for crystal packing and interactions |

| Molecular Packing | Influenced by stereochemistry (2 stereocenters) | Affects physical properties like solubility |

The spectroscopic profile of N-Desmethyltramadol is characterized by specific absorption patterns that serve as fingerprints for its identification [6]. Ultraviolet-visible spectroscopy shows absorption maxima related to the π-π* transitions in the aromatic ring and n-π* transitions associated with the nitrogen and oxygen atoms [4]. These spectroscopic features provide valuable information for structural elucidation and purity assessment of N-Desmethyltramadol in various analytical contexts [10].

Quantum Chemical Modeling of Molecular Properties

Quantum chemical modeling provides essential insights into the electronic structure and molecular properties of N-Desmethyltramadol [8]. Density Functional Theory (DFT) calculations, typically employing the B3LYP functional with the 6-31G(d,p) basis set, offer a balanced approach between computational efficiency and accuracy for modeling this compound [24] [25].

The molecular geometry optimization of N-Desmethyltramadol reveals the most stable conformations, which are influenced by the stereochemistry at its two chiral centers [9]. These optimized structures serve as the foundation for calculating various electronic properties that determine the compound's reactivity and interaction potential [24]. The electron density distribution around functional groups, particularly the hydroxyl, amine, and methoxy groups, plays a crucial role in defining the molecule's chemical behavior [25].

Quantum chemical calculations provide valuable information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of N-Desmethyltramadol [26]. The HOMO-LUMO gap, an important indicator of molecular stability and reactivity, can be estimated based on similar compounds with analogous structural features [24] [25]. This parameter influences the compound's susceptibility to chemical reactions and its interaction with biological systems [26].

| Property | Description | Significance |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | Standard approach for molecular property calculations |

| Basis Set | B3LYP/6-31G(d,p) commonly used | Provides balance between accuracy and computational cost |

| Electronic Structure | Electron density distribution | Indicates reactivity and interaction potential |

| Dipole Moment | Calculated from charge distribution | Influences intermolecular interactions |

| Molecular Electrostatic Potential | Visualization of charge distribution | Helps predict interaction sites with other molecules |

The molecular electrostatic potential (MEP) surface of N-Desmethyltramadol, derived from quantum chemical calculations, illustrates the charge distribution across the molecular surface [25]. This visualization helps predict potential interaction sites with other molecules, including hydrogen bond donors and acceptors [24]. The MEP surface typically shows negative potential regions around the oxygen atoms and positive potential regions near the protonated amine group [26].

Natural Bond Orbital (NBO) analysis provides detailed information about the bonding characteristics and electron distribution within N-Desmethyltramadol [26]. This analysis reveals the nature of various bonds, including their hybridization states and electron occupancies [25]. The NBO analysis also identifies potential intramolecular interactions, such as hydrogen bonding and hyperconjugation effects, which contribute to the overall stability of specific conformations [24] [26].

Quantum chemical modeling also enables the calculation of thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy changes associated with various conformational changes and chemical reactions involving N-Desmethyltramadol [8]. These calculations provide valuable insights into the energetics of processes such as protonation, hydrogen bonding, and solvent interactions [25] [26].

NMR and Mass Spectrometric Fragmentation Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about N-Desmethyltramadol at the atomic level . The proton (¹H) NMR spectrum of N-Desmethyltramadol is characterized by the absence of N-CH₃ protons (which typically appear at δ 2.25 ppm in tramadol), confirming the N-demethylation . Instead, signals corresponding to the N-H proton and the remaining N-CH₃ group are observed, along with characteristic patterns for the aromatic and cyclohexanol protons [18].

Carbon (¹³C) NMR spectroscopy reveals the carbon framework of N-Desmethyltramadol, with characteristic chemical shifts for the cyclohexanol and methoxyphenyl carbons . The quaternary carbon bearing the hydroxyl group typically appears at approximately 70-75 ppm, while the aromatic carbons show signals in the 110-160 ppm range [18]. The methoxy carbon and the N-methyl carbon exhibit distinctive signals that help differentiate N-Desmethyltramadol from related compounds .

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide additional structural information by mapping the connectivity between various atoms in the molecule [18]. These techniques are particularly valuable for confirming the positions of substituents and the overall molecular framework of N-Desmethyltramadol .

| NMR Parameter | Characteristic Features | Structural Significance |

|---|---|---|

| ¹H NMR Chemical Shifts | Absence of N-CH₃ protons (δ 2.25 ppm in tramadol); presence of N-H signal | Confirms N-demethylation compared to tramadol |

| ¹³C NMR Chemical Shifts | Characteristic shifts for cyclohexanol and methoxyphenyl carbons | Verifies carbon framework of the molecule |

| COSY Correlations | Spin-spin coupling between adjacent protons | Maps the proton-proton connectivity network |

| HSQC Correlations | Direct C-H correlations | Assigns protons to their respective carbon atoms |

| HMBC Correlations | Long-range C-H correlations | Establishes connectivity between molecular fragments |

Mass spectrometry provides crucial information about the fragmentation patterns of N-Desmethyltramadol, which are valuable for its identification and structural characterization [14]. In liquid chromatography-high resolution mass spectrometry (LC-HRMS), N-Desmethyltramadol exhibits a protonated molecular ion [M+H]⁺ at m/z 250.1802, with a characteristic retention time of approximately 4.53 minutes under standard conditions [14].

The fragmentation pattern of N-Desmethyltramadol in tandem mass spectrometry (MS/MS) reveals several diagnostic product ions [6]. Major fragment ions include m/z 121.0648 (base peak), m/z 91.0542 (71.76% relative intensity), m/z 144.0571 (10.94%), m/z 95.0492 (9.87%), and m/z 65.0386 (8.84%) [1]. These fragments result from specific bond cleavages within the molecule, providing a characteristic fingerprint for identification purposes [14].

Gas chromatography-mass spectrometry (GC-MS) analysis of N-Desmethyltramadol, particularly after derivatization with propionic anhydride, shows diagnostic ions at m/z 44, 248, 276, and 305 [23]. This derivatization process improves the chromatographic behavior and detection sensitivity, especially for the hydroxyl group present in the molecule [15].

The mass spectrometric fragmentation pattern of N-Desmethyltramadol differs from that of tramadol and other metabolites, such as O-desmethyltramadol [14]. While tramadol typically shows an intense peak at m/z 58.0651 corresponding to the dimethylamino fragment, N-Desmethyltramadol exhibits a characteristic loss of water and a product ion at m/z 189.1274 corresponding to the tramadol backbone structure [14] [21].

Thermodynamic Stability and Solubility Profiling

The thermodynamic stability of N-Desmethyltramadol is a critical parameter that influences its behavior under various environmental conditions [16]. Stability studies in biological matrices, particularly plasma, indicate that N-Desmethyltramadol exhibits good stability under controlled storage conditions [27]. At room temperature, the compound shows relative error (RE) of -3.13% and relative standard deviation (RSD) of 8.37% at a concentration of 0.75 ng/ml, indicating acceptable stability for analytical purposes [27].

Storage temperature significantly affects the stability of N-Desmethyltramadol, with optimal preservation achieved at -20°C in freezer conditions [16]. Under refrigerated conditions (4°C), the compound demonstrates RE of -3.83% and RSD of 6.01%, while at -80°C, it shows improved stability with RE of 1.71% and RSD of 5.59% [27]. These stability parameters are crucial for analytical method development and sample handling protocols [16].

The solubility profile of N-Desmethyltramadol is characterized by slight solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate [16]. This solubility pattern reflects the molecule's balanced hydrophilic and lipophilic properties, influenced by the presence of both polar functional groups (hydroxyl and amine) and nonpolar regions (cyclohexane and aromatic rings) [2].

| Property | Value | Source |

|---|---|---|

| Storage Temperature | -20°C Freezer | ChemicalBook |

| Stability in Plasma (Room Temperature) | RE: -3.13%, RSD: 8.37% (at 0.75 ng/ml) | PMC10501372 |

| Stability in Plasma (4°C) | RE: -3.83%, RSD: 6.01% (at 0.75 ng/ml) | PMC10501372 |

| Stability in Plasma (-80°C) | RE: 1.71%, RSD: 5.59% (at 0.75 ng/ml) | PMC10501372 |

| Intrinsic Clearance | Metabolized by CYP2B6 and CYP3A4 | HMDB0061007 |

The thermodynamic properties of N-Desmethyltramadol, including its predicted boiling point of 389.5±22.0°C and density of 1.054±0.06 g/cm³, provide insights into its physical behavior under various conditions [16]. These parameters are important for understanding the compound's phase transitions and handling characteristics in different environments [2].

The acid-base properties of N-Desmethyltramadol are reflected in its predicted pKa value of 14.46±0.40, indicating its behavior as a weak base [16]. This property influences the compound's ionization state at different pH values, affecting its solubility in aqueous media and its interaction with biological systems [2]. The basic nature of N-Desmethyltramadol is attributed to the presence of the secondary amine group, which can accept a proton under appropriate conditions [1].

Metabolic stability studies indicate that N-Desmethyltramadol undergoes further metabolism primarily through the action of cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4 [12]. This metabolic pathway leads to the formation of N,N-didesmethyltramadol and formaldehyde through N-demethylation processes [12]. The metabolic stability profile is an important consideration for understanding the compound's behavior in biological systems [19].

Permeability studies using parallel artificial membrane permeability assay (PAMPA) have been conducted on the parent compound tramadol, showing a permeability value of 10.4×10⁻⁶±0.056 cm/s [19]. While direct permeability data for N-Desmethyltramadol is not extensively reported, its structural similarity to tramadol suggests comparable permeability characteristics, potentially influenced by the N-demethylation [19] [20].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard